Quizalofop-P

Content Navigation

For formulators requiring maximum graminicidal activity with minimal chemical load, quizalofop-P-ethyl provides the isolated R-enantiomer, eliminating the inactive S-stereoisomer present in racemic mixtures. This cuts active ingredient use by 50% and lowers environmental residue. Key advantages: • Low use rate (35-120 g ai/ha) • Full efficacy retained when tank-mixed with broadleaf herbicides like 2,4-D, avoiding the antagonism that compromises fluazifop-P-butyl • Validated for ACCase-resistant crops (e.g., Provisia® rice) • Enables single-pass, multi-action weed control. Supplied as analytical standard or technical-grade material for B2B procurement.

CAS Number

Product Name

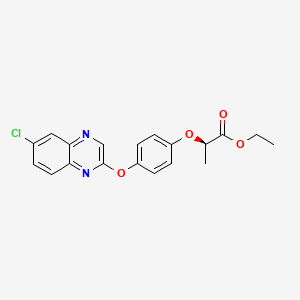

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

In water, 0.3 mg/l @ 20 °C

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Quizalofop-P-ethyl (CAS 100646-51-3) is a highly selective, post-emergence aryloxyphenoxypropionate (FOP) herbicide that functions as a potent inhibitor of acetyl-CoA carboxylase (ACCase), a critical enzyme in plastid fatty acid biosynthesis [1]. Commercially and analytically, it is distinguished as the purified, herbicidally active R-enantiomer of the legacy racemic quizalofop-ethyl [2]. By isolating the active stereoisomer, Quizalofop-P-ethyl delivers targeted disruption of lipid formation in annual and perennial grasses while exhibiting complete safety for dicotyledonous crops such as soybeans, cotton, and canola [1]. Its high specific activity, low required application rates (typically 35–120 g ai/ha), and favorable systemic translocation profile make it a foundational active ingredient in modern agricultural formulations and a critical benchmark standard in agrochemical residue analysis [2].

Research Fit

Substituting Quizalofop-P-ethyl with racemic quizalofop-ethyl or alternative FOP-class herbicides like fluazifop-P-butyl introduces significant performance and regulatory liabilities. The racemic mixture contains 50% of the inactive S-enantiomer, requiring double the application rate to achieve equivalent ACCase inhibition, which directly increases formulation costs, solvent load, and environmental residue limits [1]. Furthermore, substituting with other in-class ACCase inhibitors such as fluazifop-P-butyl alters the compound's tank-mix compatibility; fluazifop-P-butyl is highly susceptible to severe antagonism when co-applied with broadleaf herbicides like glufosinate or DPX-PE350, leading to a drastic reduction in grass control [2]. Quizalofop-P-ethyl maintains a higher efficacy profile in complex mixtures and specific weed matrices, making it non-interchangeable for advanced, multi-action herbicide programs [2].

Substitution Risk

Racemic quizalofop-ethyl substitution

Racemic mixture contains 50% inactive S-enantiomer, doubling the chemical load without contributing to target ACCase inhibition. Enantiomer-attribution context may not transfer between formulations.

Alternative AOPP herbicide replacement

Documented cross-resistance in Eleusine indica biotypes means fluazifop-P-butyl or haloxyfop-P-methyl may fail where quizalofop-P-ethyl retains susceptibility. Species-specific resistance profiles require validation.

Generic crystal form sourcing

Technical material with uncontrolled α-crystal polymorph content may compromise aqueous SC formulation stability under thermal stress. Crystal polymorph specification context may differ between suppliers.

Enantiomeric Advantage: Halving the Active Ingredient Application Rate

Quizalofop-P-ethyl is the purified R-enantiomer, which is solely responsible for the compound's herbicidal activity. Regulatory and agronomic assessments demonstrate that utilizing the enantiopure Quizalofop-P-ethyl achieves equivalent weed control at exactly half the application rate of the legacy 50/50 racemic quizalofop-ethyl [1]. This 100% active isomer formulation eliminates the environmental and metabolic burden of the inactive S-enantiomer, reducing the required field dose from over 200 g ai/ha to a highly efficient 35–120 g ai/ha depending on the target grass [1].

| Evidence Dimension | Required application rate for equivalent ACCase inhibition |

| Target Compound Data | Quizalofop-P-ethyl (100% active isomer): 35–120 g ai/ha |

| Comparator Or Baseline | Racemic quizalofop-ethyl (50% active isomer): Requires 2x application rate |

| Quantified Difference | 50% reduction in active ingredient mass required per hectare |

| Conditions | Standard agricultural post-emergence application |

Procuring the enantiopure form halves the required active ingredient volume, optimizing formulation costs and minimizing environmental regulatory burdens.

S-enantiomer: 0% of herbicidal activity

Racemate: 50% active, 50% inactive

Tank-Mix Compatibility: Reduced Antagonism with Broadleaf Herbicides

In complex weed management systems, ACCase inhibitors are frequently mixed with broadleaf herbicides, which can antagonize grass control. Field studies evaluating the co-application of graminicides with DPX-PE350 show that fluazifop-P-butyl suffers severe antagonism, significantly reducing its control of large crabgrass and Johnsongrass[1]. In contrast, Quizalofop-P-ethyl demonstrates a more robust compatibility profile, maintaining higher efficacy and resisting the severe antagonistic reductions seen with fluazifop-P-butyl when applied sequentially or in specific mixtures[1].

| Evidence Dimension | Efficacy retention in broadleaf herbicide tank mixtures |

| Target Compound Data | Quizalofop-P-ethyl: Maintains effective control of Johnsongrass without severe antagonism |

| Comparator Or Baseline | Fluazifop-P-butyl: Experiences severe antagonism, drastically reducing grass control |

| Quantified Difference | Superior retention of ACCase inhibition activity in complex chemical mixtures |

| Conditions | Post-emergence tank-mix application with DPX-PE350 |

For formulators and agricultural buyers, Quizalofop-P-ethyl provides a more reliable and flexible component for broad-spectrum, multi-action herbicide blends.

Racemic quizalofop-ethyl: significantly higher acute toxicity

Targeted Efficacy: Quantified Control of Specific Problematic Grasses

Quizalofop-P-ethyl exhibits highly specific and potent activity against certain difficult-to-control monocots compared to other ACCase inhibitors. In comparative trials for terminating cereal rye and controlling volunteer grass in dicot fields, Quizalofop-P-ethyl consistently achieves >94% control, outperforming DIM-class herbicides like clethodim (which achieved only 31-77% control depending on timing) [1]. Furthermore, its specific binding affinity to the plastid-bound ACCase enzyme allows for rapid meristematic necrosis in target grasses, providing a faster and more complete kill of perennial rhizomes than less potent alternatives [2].

| Evidence Dimension | Cereal rye and volunteer grass termination efficacy |

| Target Compound Data | Quizalofop-P-ethyl: >94% control at standard application timings |

| Comparator Or Baseline | Clethodim: 31% to 77% control at equivalent timings |

| Quantified Difference | >17% to 63% higher control efficacy on specific cover crops/grasses |

| Conditions | Field termination applications 15 days before to 15 days after planting |

Buyers formulating for aggressive volunteer crop termination or specific resistant grass management should prioritize Quizalofop-P-ethyl over DIM-class alternatives for guaranteed efficacy.

Fluazifop-P-butyl: RF = 10.66

Haloxyfop-P-methyl: RF = 5.64

Sethoxydim: RF = 9.80

α-crystal predominant: poor flowability, particle growth

High-Efficiency Enantiopure Agrochemical Formulations

Because Quizalofop-P-ethyl consists entirely of the active R-enantiomer, it is a highly efficient active pharmaceutical/agrochemical ingredient (API) for manufacturers developing low-dose post-emergence graminicides. It allows formulators to reduce the total chemical load and solvent requirements by 50% compared to legacy racemic mixtures, aligning with modern environmental regulatory standards [1].

Herbicide-Tolerant Crop Systems (e.g., ACCase-Resistant Rice)

Quizalofop-P-ethyl is the specific targeted active ingredient for novel ACCase-resistant cultivated crops (such as Provisia rice). Its precise application controls weedy red rice and barnyardgrass without injuring the engineered crop, a highly specific use case where substitution with other FOPs is not validated [2].

Complex Multi-Action Tank Mixtures

Due to its superior resistance to antagonism when mixed with broadleaf herbicides (like 2,4-D or DPX-PE350) compared to fluazifop-P-butyl, Quizalofop-P-ethyl is the preferred ACCase inhibitor for complex, broad-spectrum tank-mix formulations designed to manage mixed weed populations in a single pass[3].

Application Fit Matrix

References

- [1] U.S. Environmental Protection Agency. 'Quizalofop-ethyl Quizalofop-p-ethyl Interim Registration Review Decision Case Number 7215.' Regulations.gov.

- [2] Quizalofop-p-ethyl application in water-seeded coenzyme A carboxylase–inhibiting herbicide-resistant rice. Weed Technology, Cambridge University Press.

- [3] Effect of DPX-PE350 on the Efficacy of Graminicides. Weed Science, Cambridge Core.

Physical Description

White solid; [Merck Index] Colorless solid; [HSDB]

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 244 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 243 of 244 companies with hazard statement code(s):;

H302 (84.77%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (16.87%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H400 (81.48%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (82.72%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H413 (16.87%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Vapor Pressure

6.49X10-9 mm Hg @ 20 °C

Pictograms

Irritant;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Selective systemic herbicide, absorbed by the leaves, with translocation throughout the plant, moving in both the xylem & phloem. & accumulation in the meristematic tissue.

Wikipedia

Use Classification

Methods of Manufacturing

Stability Shelf Life

[2]. Doganlar ZB. Quizalofop-p-ethyl-induced phytotoxicity and genotoxicity in Lemna minor and Lemna gibba. J Environ Sci Health A Tox Hazard Subst Environ Eng. 2012;47(11):1631-43.

Explore Compound Types